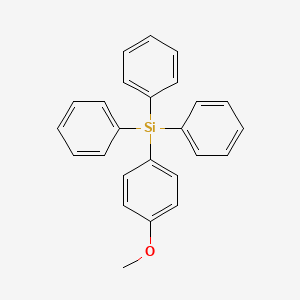

(4-Methoxyphenyl)triphenylsilane

Description

Significance of Arylsilanes in Contemporary Chemical Research

The study of arylsilanes has been ongoing since the late 1880s, driven by their unique properties and synthetic utility. thieme-connect.de In recent decades, their importance has grown substantially, and they are now considered fundamental building blocks in various areas of chemistry. benthamdirect.comresearchgate.net

Arylsilanes are foundational materials for the synthesis of advanced silicone polymers, such as phenylsilicone resins, oils, and rubbers. benthamdirect.comresearchgate.net These materials exhibit enhanced thermal stability and performance characteristics, making them valuable in the aerospace and electronics industries. benthamdirect.comresearchgate.net

In the realm of organic synthesis, arylsilanes are highly valued as reagents in a variety of cross-coupling reactions. benthamdirect.comresearchgate.net They are particularly known for their application in Hiyama coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds. benthamdirect.comresearchgate.net Beyond this, their utility extends to the formation of carbon-nitrogen bonds and the synthesis of complex molecules like biaryls and polyketone polymers. benthamdirect.comresearchgate.net The development of gold-catalyzed reactions has further expanded their application, for instance in the oxyarylation of alkenes, where arylsilanes serve as efficient and benign arylating agents. nih.govacs.org The ability to use commercially available catalysts and the stable nature of arylsilanes make these methods attractive for building molecular complexity. acs.org

Historical and Current Perspectives on the (4-Methoxyphenyl)triphenylsilane Scaffold

The historical development of arylsilanes began with early methods like the Würtz–Fittig reaction, which involved coupling an aryl halide with a chlorosilane using a metal like sodium or magnesium. thieme-connect.de Over time, more refined methods utilizing transition metal catalysts were developed, offering greater efficiency and functional group tolerance. thieme-connect.de

The specific scaffold of this compound combines the well-established triphenylsilane (B1312308) unit with a 4-methoxyphenyl (B3050149) group. The triphenylsilyl group is known for its stability and is used in applications such as a protecting group for alcohols, being significantly more stable towards acidic hydrolysis than the more common trimethylsilyl (B98337) (TMS) group. msu.edu

The introduction of the 4-methoxyphenyl (MOP) group to a silicon center is a strategic choice in modern organosilicon chemistry. The MOP group, along with related dimethoxy (DMOP) and trimethoxy (TMOP) phenyl groups, can function as a protecting group for silicon that is cleavable under mild protodesilylation conditions. nih.govresearchgate.net This allows for the selective unmasking of a reactive site on the silicon atom, making compounds containing this moiety versatile building blocks for more complex structures. nih.govresearchgate.net

While specific research focusing exclusively on this compound is not extensively documented in the primary literature, its structure is representative of a class of compounds designed for specific synthetic purposes. Research on the synthesis of the closely related tris(4-methoxyphenyl)phenylsilane via a palladium-catalyzed coupling of 4-iodoanisole (B42571) and phenylsilane (B129415) highlights the methods used to create such multi-aryl silanes. ui.ac.idunsri.ac.id This synthesis demonstrates the ongoing interest in preparing arylsilanes with tailored electronic and steric properties for applications in materials science and organic synthesis. ui.ac.idunsri.ac.id The presence of the methoxy (B1213986) group offers a site for potential functionalization and modifies the electronic properties of the phenyl ring, influencing the reactivity of the entire molecule.

Table 2: Summary of Relevant Research Findings

| Research Area | Key Finding | Significance | Reference(s) |

| Arylsilane Synthesis | Tris(4-methoxyphenyl)phenylsilane was synthesized via a palladium-catalyzed coupling reaction between phenylsilane and 4-iodoanisole. | Demonstrates a synthetic route to multi-arylsilanes with methoxy-functionalization, achieving a yield of 35% under optimized conditions. | ui.ac.idunsri.ac.id |

| Arylsilane Applications | Arylsilanes are effective reagents in gold-catalyzed oxyarylation of alkenes, facilitated by the oxidant Selectfluor. | Provides a method for C-C bond formation using benign arylsilanes, avoiding the need for a stoichiometric base to activate the silane (B1218182). | nih.govacs.org |

| Methoxyphenyl Protecting Groups | The 4-methoxyphenyl (MOP) group on silicon can be cleaved under mild conditions. | Establishes the MOP group as a useful protecting group in organosilicon chemistry, allowing for selective deprotection and further functionalization. | nih.govresearchgate.net |

| General Arylsilane Chemistry | Arylsilanes are foundational materials for advanced silicone polymers and are key reagents in cross-coupling reactions like the Hiyama coupling. | Underlines the broad and established importance of the arylsilane class in both materials science and organic synthesis. | benthamdirect.comresearchgate.net |

Properties

CAS No. |

14311-00-3 |

|---|---|

Molecular Formula |

C25H22OSi |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(4-methoxyphenyl)-triphenylsilane |

InChI |

InChI=1S/C25H22OSi/c1-26-21-17-19-25(20-18-21)27(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |

InChI Key |

VBXSHGWKMOAJPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxyphenyl Triphenylsilane and Analogous Aryltriphenylsilanes

Direct Synthesis Approaches

Direct methods for the formation of the carbon-silicon (C-Si) bond are fundamental in organosilicon chemistry. These approaches often involve the reaction of a silicon-based electrophile with a carbon-based nucleophile or vice versa.

Si-H Functionalization via Sequential Organolithium Reactions

One direct route to aryltriphenylsilanes involves the functionalization of a Si-H bond. A notable example is the coupling reaction between phenylsilane (B129415) and 4-iodoanisole (B42571). ui.ac.id This reaction, when catalyzed by a palladium complex with a tertiary tributylphosphine (B147548) ligand, yields tris(4-methoxyphenyl)phenylsilane. ui.ac.id The synthesis is optimized by careful selection of the base, solvent, and reaction time, ultimately achieving a 35% yield of the desired product. ui.ac.id This method highlights the utility of Si-H functionalization in constructing complex organosilanes.

Cross-Coupling Reactions for Carbon-Silicon Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-Si bonds. nih.govmdpi.com These reactions offer a high degree of control and functional group tolerance.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides or pseudohalides, enabling the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction is a valuable alternative to other cross-coupling methods like the Suzuki and Stille reactions, as organosilanes are generally stable, less toxic, and easy to prepare. nih.govorganic-chemistry.org

A crucial aspect of the Hiyama coupling is the activation of the relatively inert C-Si bond. organic-chemistry.org This is typically achieved using a fluoride (B91410) source, such as tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF) or tetrabutylammonium (B224687) fluoride (TBAF), or a base, which generates a more reactive pentacoordinate silicon species. organic-chemistry.orgnih.gov The efficiency of the coupling is also influenced by the substituents on the silicon atom, with electron-withdrawing groups like fluoro or alkoxy groups enhancing the reaction rate. organic-chemistry.org

The general mechanism for the Hiyama coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the organic halide (R'-X) to form a palladium(II) complex. wikipedia.org

Transmetalation: The activated organosilane transfers its organic group to the palladium(II) complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

Recent advancements have led to fluoride-free Hiyama couplings, often utilizing organosilanols or their salts. nih.govsigmaaldrich.com These methods offer milder reaction conditions and broader substrate scope. For instance, a palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides has been developed, providing an efficient route to biaryls and heterobiaryls. nih.gov In this system, XPhos was identified as the most effective ligand in combination with Pd(OAc)2 as the catalyst. nih.gov

The scope of the Hiyama coupling is broad, encompassing the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. wikipedia.org It has been successfully applied to the synthesis of various complex molecules, including retinoids and substituted E-stilbenes. mdpi.com

| Catalyst System | Coupling Partners | Activating Agent | Key Features |

| Pd(OAc)2 / XPhos | Aryltrifluorosilanes and aryl/heteroaryl chlorides | Base | Efficient synthesis of biaryls and heterobiaryls. nih.gov |

| Palladium catalyst | Organo[2-(hydroxymethyl)phenyl]dimethylsilanes and allylic/benzylic carbonates | None | Activator-free coupling. |

| Palladium catalyst | Aryl mesylates and arylsilanes | Base | Synthesis of biaryl derivatives. mdpi.com |

Copper catalysis has emerged as a cost-effective and efficient alternative to palladium in Hiyama-type cross-coupling reactions. nih.govnih.gov Copper-promoted couplings of arylsilanes have been developed for the formation of C-S and C-C bonds. nih.govfrontiersin.org

A notable example is the copper-fluoride-promoted Hiyama cross-coupling of arylsilanes with thiuram reagents to synthesize S-aryl dithiocarbamates. nih.govnih.govfrontiersin.org This method is characterized by the use of readily available and low-toxicity substrates, a cost-effective promoter (CuF₂), and good yields. nih.govfrontiersin.org The reaction proceeds smoothly in the presence of a nitrogen-based ligand, such as 1,10-phenanthroline. nih.govfrontiersin.org

Mechanistic studies suggest that the reaction can proceed through radical pathways. rsc.org The use of a multiligand system, incorporating both a phenanthroline-type ligand and an N-heterocyclic carbene (NHC) ligand, has been shown to significantly enhance the efficiency of copper-catalyzed Hiyama couplings, particularly for the reaction of arylsilanes with unactivated secondary alkyl halides. rsc.org In this system, the NHC ligand is thought to facilitate the C(sp²)-Si bond activation, while the phenanthroline ligand promotes the subsequent C(sp²)-C(sp³) bond formation. rsc.org

| Catalyst/Promoter | Coupling Partners | Ligand | Key Features |

| CuF₂ | Arylsilanes and thiuram reagents | 1,10-phenanthroline | Facile synthesis of S-aryl dithiocarbamates. nih.govfrontiersin.org |

| Copper(I) salt | Arylsilanes and unactivated secondary alkyl halides | NHC and Phenanthroline | Efficient C(sp²)-C(sp³) bond formation. rsc.org |

Recent advancements have led to the development of cross-coupling reactions where the organosilane acts as the electrophile. These "silyl-variant" reactions, such as the silyl-Heck and silyl-Negishi, provide new avenues for the synthesis of organosilanes.

The silyl-Heck reaction allows for the direct conversion of alkenes into valuable allyl and vinyl silanes. nih.gov This transformation is a variation of the well-established Heck reaction and typically involves a palladium catalyst. nih.govorganic-chemistry.org The reaction proceeds under mild conditions and exhibits good functional group tolerance. nih.gov

The silyl-Negishi reaction involves the palladium-catalyzed cross-coupling of silyl (B83357) electrophiles with organozinc reagents. nih.govnih.govorganic-chemistry.org This method provides direct access to alkyl silanes, including those with secondary alkyl groups, which are often challenging to synthesize via traditional methods. nih.govorganic-chemistry.org The success of this reaction relies heavily on the choice of ligand, with the rationally designed DrewPhos ligand being particularly effective at suppressing isomerization and promoting efficient coupling. nih.govorganic-chemistry.org The proposed mechanism follows the typical cross-coupling catalytic cycle of oxidative addition of the silyl electrophile to the palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. nih.gov

Radical silylation represents another important strategy for C-Si bond formation. Silyl radicals can be generated from various precursors, including silicon hydrides through reaction with radical initiators, or via the electroreduction of chlorosilanes. nih.govwiley.com These highly reactive silyl radicals can then add to unsaturated bonds, such as those in alkenes and alkynes, to form C-Si bonds. nih.govrsc.org Visible-light-induced organophotocatalysis has also been employed to generate silyl radicals from silylboronates for the C-H silylation of N-heteroarenes. rsc.org

| Reaction Type | Catalyst/Initiator | Substrates | Key Features |

| Silyl-Heck | Palladium catalyst | Alkenes and silyl precursors | Direct synthesis of allyl and vinyl silanes. nih.gov |

| Silyl-Negishi | Palladium catalyst with DrewPhos ligand | Silyl electrophiles and organozinc reagents | Synthesis of primary and secondary alkyl silanes. nih.govorganic-chemistry.org |

| Radical Silylation | Radical initiator or electroreduction | Silicon hydrides, chlorosilanes, and unsaturated compounds | Formation of C-Si bonds via radical intermediates. nih.govwiley.com |

Grignard Reagent Based Syntheses of Substituted Silanes

The Grignard reaction is a classic and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and it has been instrumental in the development of organosilane chemistry. gelest.comwikipedia.org This method typically involves the reaction of a Grignard reagent (R-MgX) with a silicon halide, such as tetrachlorosilane, to form a C-Si bond. gelest.com

The reaction can be controlled to achieve either partial or full substitution of the halide atoms on the silicon center. gelest.com For instance, adding the silane (B1218182) to the Grignard reagent (normal addition) generally favors full substitution, while adding the Grignard reagent to the silane (reverse addition) is preferred for partial substitution. gelest.com The choice of solvent is also crucial, with tetrahydrofuran (B95107) (THF) often facilitating substitution more readily than diethyl ether, especially for sterically hindered systems. gelest.com

Grignard reagents can also react with other silicon-containing functional groups, such as alkoxides (Si-OR) and even the Si-H bond, although the latter typically requires more forcing conditions. gelest.comgoogle.com The synthesis of (4-methoxyphenyl)triphenylsilane can be envisioned through the reaction of a Grignard reagent derived from 4-bromoanisole (B123540) with triphenylchlorosilane. This approach is analogous to the synthesis of other triarylmethane dyes where a Grignard reagent from 4-bromo-N,N-dimethylaniline is reacted with electrophiles like diethyl carbonate or methyl benzoate. researchgate.net

The Grignard-based synthesis of polycarbosilanes is another important application, offering a straightforward route to polymers with a defined silicon-to-carbon ratio. rsc.orgresearchgate.net

| Reactants | Reaction Type | Key Features |

| Grignard reagent and silicon halide | Nucleophilic substitution | Classic and versatile method for C-Si bond formation. gelest.com |

| Grignard reagent and alkoxysilane | Nucleophilic substitution | Provides an alternative to silicon halides. gelest.com |

| Grignard reagent and chloromethylsilane derivatives | Grignard coupling | Synthesis of vinyl-substituted hydridopolycarbosilanes. rsc.orgresearchgate.net |

Denitrative Silylation of Nitroarenes

Denitrative functionalization is an emerging strategy in organic synthesis that utilizes abundant and inexpensive nitroarenes as starting materials. researchgate.netchemistryviews.org The core principle involves the activation and substitution of the nitro group (–NO2), which is traditionally considered relatively inert in cross-coupling reactions. whiterose.ac.uk This transformation provides a direct synthetic route, avoiding the conventional multi-step sequence of reduction, diazotization, and Sandmeyer-type substitution. chemistryviews.org

The mechanism often involves either transition-metal catalysis or metal-free, radical-mediated pathways. In palladium-catalyzed versions, the reaction is believed to proceed through the oxidative addition of the C–NO2 bond to a low-valent palladium center, forming an aryl-palladium intermediate that can then engage with a coupling partner. rsc.org Alternatively, under metal-free conditions, the reaction can proceed via a single-electron transfer to the nitroarene, generating a radical anion. chemistryviews.orgwhiterose.ac.uk This radical anion can then fragment to produce an aryl radical, which is a highly reactive intermediate capable of forming new bonds. whiterose.ac.uk

While denitrative hydroxylation, amination, and sulfonylation have been more commonly reported, the principles are directly applicable to silylation. whiterose.ac.ukresearchgate.net A denitrative silylation would involve trapping the key aryl-palladium or aryl radical intermediate with a suitable silicon-based reagent to form the desired C–Si bond, thus providing a novel and direct route to arylsilanes from nitroaromatic precursors.

Piers-Rubinsztajn Chemistry for Selective Si-O Bond Formation

The Piers-Rubinsztajn reaction is a distinct and efficient method for forming silicon-oxygen (Si-O) bonds, specifically creating siloxane or alkoxysilane linkages. It is important to note that this reaction does not form the silicon-carbon bonds characteristic of arylsilanes like this compound. The process is catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, and involves the coupling of a hydrosilane (R₃Si-H) with an alkoxysilane (R'₃Si-OR''). The reaction proceeds with the elimination of a hydrocarbon, such as methane (B114726) if a methoxysilane (B1618054) is used.

This chemistry is highly valued for its ability to create precisely structured silicones and polysiloxanes under neutral conditions, avoiding the acidic or basic catalysts that can cause unwanted side reactions. The reaction has been widely exploited to synthesize a variety of materials with tailored properties, including elastomers, foams, surfactants, and complex macromolecular structures like dendrimers. The tolerance of the Piers-Rubinsztajn reaction to various functional groups further enhances its synthetic utility in materials science.

Advanced Spectroscopic Characterization Techniques for Organosilanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organosilanes, offering unparalleled insight into their molecular framework. Both solution-state and solid-state NMR methods are employed to probe the structure of these compounds in different physical states.

Solution-State NMR Analysis (e.g., ¹H NMR, ¹³C NMR)

In solution, high-resolution NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to determine the structure of (4-Methoxyphenyl)triphenylsilane. These one-dimensional experiments provide information on the chemical environment, connectivity, and relative number of each type of proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the aromatic protons and the methoxy (B1213986) group protons. A publication on the continuous-flow synthesis of this compound reported the following chemical shifts: a multiplet between δ 7.57-7.55 ppm corresponding to six protons, a doublet at δ 7.48 ppm (J = 8.7 Hz) for two protons, a multiplet from δ 7.44-7.40 ppm for three protons, a multiplet from δ 7.38-7.35 ppm for six protons, a doublet at δ 6.93 ppm (J = 8.5 Hz) for two protons, and a singlet at δ 3.82 ppm for the three methoxy protons. rsc.org Another study synthesizing tris(4-methoxyphenyl)phenylsilane reported similar peaks with slight variations in chemical shifts. ui.ac.id

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound in CDCl₃, distinct signals are observed for the different carbon environments. One study reported chemical shifts at δ 160.9, 137.9, 136.4, 134.6, 129.5, 127.9, and 124.9 ppm for the aromatic carbons, and a signal at δ 55.0 ppm for the methoxy carbon. rsc.org Research on tris(4-methoxyphenyl)phenylsilane identified nine equivalent carbons with chemical shifts at 55.0 ppm (CH₃), 113.6 ppm (CH), 125.6 ppm (Cq), 127.7 ppm (CH), 129.3 ppm (CH), 135.4 ppm (Cq), 136.2 ppm (CH), 137.8 ppm (CH), and 160.7 ppm (Cq). ui.ac.id

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | 7.57-7.55 | m | 6H, Aromatic | rsc.org | |

| ¹H | 7.48 | d | 8.7 | 2H, Aromatic | rsc.org |

| ¹H | 7.44-7.40 | m | 3H, Aromatic | rsc.org | |

| ¹H | 7.38-7.35 | m | 6H, Aromatic | rsc.org | |

| ¹H | 6.93 | d | 8.5 | 2H, Aromatic | rsc.org |

| ¹H | 3.82 | s | 3H, Methoxy | rsc.org | |

| ¹³C | 160.9 | Aromatic C | rsc.org | ||

| ¹³C | 137.9 | Aromatic C | rsc.org | ||

| ¹³C | 136.4 | Aromatic C | rsc.org | ||

| ¹³C | 134.6 | Aromatic C | rsc.org | ||

| ¹³C | 129.5 | Aromatic C | rsc.org | ||

| ¹³C | 127.9 | Aromatic C | rsc.org | ||

| ¹³C | 124.9 | Aromatic C | rsc.org | ||

| ¹³C | 55.0 | Methoxy C | rsc.org |

Solid-State NMR (SS-NMR) for Organosilane-Functionalized Surfaces (e.g., ²⁹Si NMR, ¹³C NMR)

While solution-state NMR is powerful, solid-state NMR (SS-NMR) is indispensable for characterizing organosilanes immobilized on surfaces or in solid matrices. ²⁹Si NMR is particularly informative for studying the silicon environment.

²⁹Si NMR Spectroscopy: The ²⁹Si nucleus, although having a low natural abundance (4.7%), provides a wide chemical shift range that is highly sensitive to the silicon atom's coordination and bonding environment. pascal-man.com For this compound in CDCl₃, the ²⁹Si NMR chemical shift has been reported to be -14.42 ppm. rsc.org This value is characteristic of tetraarylsilanes. researchgate.net In solid-state applications, such as organosilane-functionalized surfaces, ²⁹Si NMR can distinguish between different silicon species (e.g., T¹, T², T³ substructures in polysiloxanes), providing insights into the degree of condensation and surface linkage. researchgate.net The presence of a broad signal around -110 ppm from glass or quartz in the NMR probe and tube is a common artifact that needs to be considered during spectral acquisition and processing. huji.ac.il

Advanced Multidimensional NMR Characterization

To unravel complex structures and confirm assignments, advanced multidimensional NMR techniques are employed. These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish correlations between different nuclei (¹H-¹H, ¹H-¹³C) through chemical bonds, providing unambiguous structural information. While specific multidimensional NMR data for this compound is not detailed in the provided search results, the use of 1D and 2D NMR spectroscopy was mentioned in the structural establishment of a related compound, highlighting the importance of these advanced techniques. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS) for Solution-Phase Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for analyzing volatile and thermally stable compounds like organosilanes in solution. A study on tris(4-methoxyphenyl)phenylsilane reported a molecular ion peak at m/z 426, which corresponds to the calculated molecular mass. ui.ac.id GC-MS analysis of a related compound, 4-methoxyphenol, showed a molecular ion peak at m/z 150. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Characterization

ToF-SIMS is a highly surface-sensitive technique used to analyze the elemental and molecular composition of the outermost layers of a solid sample. In the context of organosilane-functionalized surfaces, ToF-SIMS can provide detailed information about the chemical nature of the immobilized species. The choice of primary ion source in ToF-SIMS can significantly influence the fragmentation patterns observed. nih.gov While specific ToF-SIMS data for this compound was not found, the technique is widely applied to characterize organosilane layers on various substrates, such as silicon nitride surfaces modified with aminosilanes. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of a compound. This technique provides mass measurements with high accuracy, typically to within a few parts per million (ppm), enabling the confident identification of a molecule by its exact mass.

In the analysis of this compound, also referred to as tris(4-methoxyphenyl)phenylsilane in some literature, Gas Chromatography-Mass Spectrometry (GC-MS) with a high-resolution detector is employed. The compound is introduced into the GC, where it is volatilized and separated from any impurities before entering the mass spectrometer. Upon ionization, the molecule fragments in a characteristic pattern, but the unfragmented molecular ion is of primary interest for confirming the compound's identity.

A study on the synthesis of tris(4-methoxyphenyl)phenylsilane reported its characterization by GC-MS, where the molecular ion peak [M]+ was observed at a mass-to-charge ratio (m/z) of 426. parksystems.com This experimental value corresponds to the calculated molecular mass of the compound, confirming its successful synthesis. The high resolution of the measurement allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

| Compound | Formula | Calculated Molecular Weight | Observed m/z | Technique |

| This compound | C₂₅H₂₂OSi | 426.62 | 426 | GC-MS |

Table 1: High-Resolution Mass Spectrometry data for this compound. parksystems.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. fu-berlin.deresearchgate.net The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined, which is characteristic of each element and its chemical environment. fu-berlin.de

Expected XPS Data for this compound:

Si 2p: The binding energy for silicon in organosilicon compounds, such as silicones and silanes, is typically observed around 102.4 ± 0.5 eV. nanoscientific.org For silicon bonded to four carbon atoms or in a Si-Ph (phenyl) environment, the Si 2p peak is expected in this range.

C 1s: The C 1s spectrum will be more complex due to the different carbon environments. We would expect to see a primary peak for the C-C and C-H bonds of the phenyl rings at approximately 284.8 eV (often used for calibration). A second, smaller peak at a slightly higher binding energy, around 286 eV, would correspond to the C-O bond of the methoxy group. fu-berlin.de A third peak corresponding to the C-Si bond would also be present, typically at a lower binding energy around 283-284 eV.

O 1s: The O 1s peak for the methoxy group (C-O-C) is expected to appear in the range of 532-533 eV. fu-berlin.de

Analysis of these peaks and their relative intensities would allow for the quantification of the elemental composition of the this compound layer and confirm the presence of the expected chemical bonds.

| Element | Orbital | Expected Binding Energy (eV) | Corresponding Functional Group |

| Si | 2p | ~102.4 | Si-Ph |

| C | 1s | ~284.8 | C-C, C-H (phenyl) |

| C | 1s | ~286.0 | C-O (methoxy) |

| C | 1s | ~283-284 | C-Si |

| O | 1s | ~532-533 | C-O-C (methoxy) |

Table 2: Predicted XPS binding energies for the core elements in this compound based on analogous compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. researching.cnresearchgate.net When a sample is irradiated with infrared radiation, its molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An FTIR spectrum is a plot of infrared intensity versus wavenumber, which provides a unique "fingerprint" of the molecule.

Although a specific FTIR spectrum for this compound is not available, we can predict the characteristic absorption bands based on the functional groups present in its structure and by comparison with related compounds like triphenylsilane (B1312308) and anisole.

Expected FTIR Absorption Bands for this compound:

Aromatic C-H Stretching: Sharp peaks are expected in the region of 3100-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the phenyl rings.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group (-OCH₃) will appear as sharp peaks in the 2960-2850 cm⁻¹ region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to several peaks in the 1600-1450 cm⁻¹ range.

C-O Stretching: A strong absorption band corresponding to the asymmetric C-O-C stretching of the methoxy group is expected around 1250 cm⁻¹. A weaker symmetric stretching band may appear around 1040 cm⁻¹.

Si-Ph Stretching: The stretching vibration of the silicon-phenyl bond typically appears as a sharp, strong band around 1117 cm⁻¹. researchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will produce strong absorption bands in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern on the phenyl rings. For the para-substituted methoxyphenyl group and the monosubstituted phenyl groups, characteristic patterns are expected.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Phenyl Rings |

| Aliphatic C-H Stretch | 2960-2850 | Methoxy Group (-OCH₃) |

| Aromatic C=C Stretch | 1600-1450 | Phenyl Rings |

| Asymmetric C-O-C Stretch | ~1250 | Methoxy Group |

| Symmetric C-O-C Stretch | ~1040 | Methoxy Group |

| Si-Ph Stretch | ~1117 | Silicon-Phenyl Bond |

| Aromatic C-H Bend | 900-675 | Phenyl Rings |

Table 3: Predicted characteristic FTIR absorption bands for this compound based on its functional groups.

Imaging Ellipsometry for Thin Film Characterization

Imaging ellipsometry is a non-contact, non-destructive optical technique that combines the principles of ellipsometry with microscopy to characterize thin films and surfaces with high spatial resolution. parksystems.comparksystems.com It measures the change in the polarization state of light upon reflection from a sample surface to determine properties such as film thickness, refractive index, and absorption coefficient. parksystems.com

Characterization of Homogeneous and Patterned Silane (B1218182) Coats

Imaging ellipsometry is particularly well-suited for the characterization of both homogeneous and patterned silane layers on various substrates. parksystems.comparksystems.com For homogeneous films, the technique can map the uniformity of the silane coating, revealing any variations in thickness or optical properties across the surface. This is crucial for applications where a consistent monolayer or a specific film thickness is required for optimal performance.

In the case of patterned silane coats, which are used in applications like microarrays and biosensors, imaging ellipsometry can provide detailed information about the fidelity of the pattern. parksystems.com It can visualize the patterned areas with high contrast and measure the dimensions of the features with micrometer resolution. Furthermore, it can detect defects, such as incomplete coverage or irregularities at the edges of the patterns, which are critical for the functionality of the patterned surface. parksystems.com

Modeling of Silane Layer Thickness and Optical Properties

A key aspect of ellipsometry is the use of an optical model to analyze the experimental data (the ellipsometric angles Ψ and Δ). parksystems.com For a thin film of this compound on a substrate like silicon with a native oxide layer, a multi-layer model would be constructed. This model would include the substrate (Si), the silicon dioxide layer (SiO₂), and the this compound film as the top layer.

The optical properties of the silane layer, specifically its refractive index (n) and extinction coefficient (k) as a function of wavelength, are described by a dispersion model, such as the Cauchy or Sellmeier model for transparent or weakly absorbing films. By fitting the model-generated Ψ and Δ values to the experimental data, the thickness of the silane layer and the parameters of the dispersion model can be determined with high precision, often at the angstrom level for thickness. tudelft.nl This modeling approach allows for a quantitative and detailed understanding of the properties of the this compound thin film.

| Parameter | Description | Typical Information Obtained |

| Layer Thickness (d) | The vertical dimension of the silane film. | Precise thickness measurement, often in the nanometer to angstrom range. |

| Refractive Index (n) | A measure of how light propagates through the material. | Information about the density and polarizability of the film. |

| Extinction Coefficient (k) | A measure of light absorption in the material. | Indicates the spectral regions of light absorption. |

Table 4: Parameters obtained from the modeling of imaging ellipsometry data for a thin silane film.

Reactivity and Reaction Mechanisms of 4 Methoxyphenyl Triphenylsilane and Analogous Organosilanes

Carbon-Silicon Bond Transformations

The carbon-silicon bond in arylsilanes is susceptible to cleavage under various conditions, enabling a range of synthetic transformations.

Chemical Cleavage of Carbon-Silicon Bonds (e.g., Fleming-Tamao Oxidation Conditions)

The Fleming-Tamao oxidation is a powerful method for converting a carbon-silicon bond into a carbon-oxygen bond, effectively using the silyl (B83357) group as a masked hydroxyl group. organic-chemistry.orgjk-sci.comwikipedia.org This reaction typically proceeds with retention of configuration at the carbon center. wikipedia.org The process involves two main approaches: the Fleming oxidation and the Tamao-Kumada oxidation.

The Fleming oxidation utilizes a more robust arylsilane, such as a dimethylphenylsilyl group, which is first converted to a more reactive halosilane. organic-chemistry.orgwikipedia.org This initial step is an electrophilic aromatic substitution that removes the phenyl group. organic-chemistry.org The resulting halosilane then reacts with a peroxy acid, like peracetic acid, to form an intermediate that rearranges to a silanol (B1196071), which upon protic work-up yields the desired alcohol. organic-chemistry.org

The Tamao-Kumada oxidation , on the other hand, starts with a more reactive fluorosilane or chlorosilane. organic-chemistry.org The silicon in these compounds is more Lewis acidic, and activation with a fluoride (B91410) ion leads to a pentacoordinate intermediate that can react with hydrogen peroxide to form the alcohol. organic-chemistry.org

While direct studies on (4-Methoxyphenyl)triphenylsilane are not extensively detailed in the provided results, the principles of the Fleming-Tamao oxidation are applicable. The methoxy (B1213986) group on the phenyl ring would likely influence the initial electrophilic cleavage step in the Fleming-type process.

Recent advancements have also demonstrated the enzymatic cleavage of silicon-carbon bonds in siloxanes using directed evolution of cytochrome P450 enzymes. nih.govcaltech.edu This process involves sequential oxidation of a methyl group attached to silicon, followed by rearrangement and hydrolysis to break the C-Si bond. nih.gov

Electrophilic Substitution Reactions on Arylsilanes

Arylsilanes readily undergo ipso-substitution, where an incoming electrophile replaces the silyl group at the same carbon atom on the aromatic ring. thieme-connect.dechempedia.info This reaction is generally faster than electrophilic substitution of a hydrogen atom, a phenomenon attributed to the stabilization of the cationic intermediate by the silyl group through hyperconjugation. thieme-connect.dechempedia.info The trimethylsilyl (B98337) group is commonly used for these reactions due to its smaller size. thieme-connect.de

A variety of electrophiles can be employed in ipso-substitution reactions of arylsilanes. Some examples are provided in the table below.

| Electrophilic Reagent(s) | Functional Group Introduced |

| Br₂ | Bromo |

| ICl | Iodo |

| Ac₂O, AlCl₃ | Acetyl |

| PhCOCl, AlCl₃ | Benzoyl |

| SO₃, H₂SO₄ | Sulfo |

| HNO₃, Ac₂O | Nitro |

Table 1: Examples of Reagents for Ipso-Substitution of Arylsilanes. thieme-connect.de

For this compound, the methoxy group, being an activating group, would also influence the regioselectivity of electrophilic attack on the aromatic ring.

Protodesilylation Processes with Strong Acids

Protodesilylation is a specific type of electrophilic ipso-substitution where a proton replaces the silyl group on an aromatic ring. thieme-connect.de This reaction is often carried out using strong acids and is a common method for removing silyl groups. thieme-connect.de The ease of this reaction makes arylsilanes useful as temporary blocking groups in organic synthesis. thieme-connect.descholaris.ca

The mechanism involves the protonation of the aromatic ring at the carbon bearing the silyl group, forming a stabilized carbocation intermediate, which then loses the silyl group to yield the desilylated aromatic compound. The stability of the C-Si bond allows it to tolerate many reaction conditions, making the silyl group a valuable protecting group that can be removed at a later stage. organic-chemistry.org

Nucleophilic Displacement Reactions at Silicon Centers

The silicon atom in organosilanes is susceptible to nucleophilic attack. Gas-phase studies on the reactivity of alkoxysilanes with various nucleophiles have shown that the reaction primarily proceeds through an addition-elimination mechanism. researchgate.net The nucleophile initially attacks the silicon center, forming a pentacoordinate siliconate intermediate. researchgate.net This intermediate can then undergo elimination of a leaving group. researchgate.net

In the context of this compound, a nucleophile would attack the silicon atom, and one of the phenyl or the 4-methoxyphenyl (B3050149) groups could potentially act as a leaving group, although cleavage of the silicon-aryl bond via this mechanism is less common than with better leaving groups like halides. The reactivity can be influenced by the nature of the nucleophile and the other substituents on the silicon atom.

Hydrosilane Reactivity

Hydrosilanes, which contain a silicon-hydrogen (Si-H) bond, are important reagents in organic synthesis, most notably in hydrosilylation reactions. Triphenylsilane (B1312308) is a commonly used hydrosilane. sigmaaldrich.com

Mechanistic Investigations of Hydrosilylation Reactions

Hydrosilylation is the addition of a Si-H bond across a multiple bond, such as in alkenes or alkynes. This reaction is a significant industrial process for producing organosilicon compounds. nih.govchemrxiv.orgchemrxiv.org

Mechanistic studies have revealed various pathways for hydrosilylation. The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . acs.org However, other mechanisms have been proposed. For instance, some high-valent transition metal oxo complexes catalyze hydrosilylation without the involvement of the metal-oxo bond. acs.org Instead, the reaction can proceed through the formation of a metal hydride, insertion of the unsaturated substrate into the metal-hydride bond, and subsequent reaction with the silane (B1218182) to regenerate the catalyst and form the product. acs.org

Recent investigations using manganese-based catalysts have shown that the reaction can be initiated by the dissociation of a ligand (like CO) and coordination of the substrate to generate an active Mn(I) intermediate, which then proceeds through concerted 2-electron organometallic pathways. chemrxiv.orgchemrxiv.org

Furthermore, organocatalytic hydrosilylation has been demonstrated using cyclic carbonates immobilized on silica (B1680970). nih.gov In this system, it is proposed that the silane and the aldehyde are concertedly activated by a paired silanol and carbonate for efficient hydride transfer. nih.gov

The hydrosilylation of terminal alkynes with certain rhodium-germyl catalysts has been shown to yield the trans-olefin as the major product. nih.gov

Radical Reactions Involving Organosilanes (e.g., Radical Reductions)

Organosilanes, particularly those containing Si-H bonds like triphenylsilane, are effective reagents in radical chain reactions, most notably in radical reductions. While this compound itself lacks the reactive Si-H bond necessary to act as a hydrogen atom donor, its structural analog, triphenylsilane (Ph₃SiH), provides a well-studied template for understanding these processes. The mechanism of radical reduction using a triorganosilane typically follows a classic chain reaction involving initiation, propagation, and termination steps.

The propagation cycle is the core of the reduction process. For instance, in the dehalogenation of an alkyl halide (R-X), a tributyltin radical, often generated from AIBN and tributyltin hydride, can be used to initiate the process. libretexts.org However, organosilane-mediated reductions offer a less toxic alternative. The triphenylsilyl radical (Ph₃Si•), generated via initiation, abstracts a halogen atom from the substrate (R-X) to form a stable triphenylsilyl halide (Ph₃Si-X) and an alkyl radical (R•). This alkyl radical then abstracts a hydrogen atom from a molecule of triphenylsilane (Ph₃SiH), yielding the reduced product (R-H) and regenerating the triphenylsilyl radical, which continues the chain.

The reactivity of the double bonds in alkenylsilanes towards the addition of trichloromethyl radicals has been studied, indicating the susceptibility of unsaturated organosilanes to radical addition. rsc.org The general inertness of silyl groups to many reactive functionalities allows for their presence in complex molecules undergoing radical transformations. nih.gov This chemoselectivity is advantageous in synthetic chemistry, where specific bonds need to be targeted while others, like the C-Si bond in many arylsilanes, remain intact.

Radical reactions can also be initiated at the aryl-silicon bond under specific conditions, though this is less common than Si-H bond cleavage. For example, palladium-catalyzed reactions of aryl halides can proceed through aryl radical intermediates under certain ligand conditions. chemrxiv.org While not a reduction, this highlights that the aryl-silicon framework can participate in radical chemistry. The trifluoromethyl radical, for instance, readily adds to both electron-rich and electron-deficient heteroarenes, showcasing the broad applicability of radical additions. nih.gov

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic hydrogen-deuterium (H/D) exchange in organosilanes is a fundamentally important transformation for producing deuterosilanes. These isotopically labeled compounds are invaluable as reagents for deuterium (B1214612) labeling in synthetic chemistry and as mechanistic probes for investigating kinetic isotope effects. nih.gov Traditionally, deuterosilanes were synthesized using stoichiometric amounts of hazardous reagents like LiAlD₄ or NaBD₄. Catalytic methods offer a more sustainable, selective, and waste-reducing alternative. nih.gov

A variety of transition metal catalysts have been developed to facilitate the H/D exchange in hydrosilanes. Precious metals such as rhodium, iridium, and platinum have shown activity, although often limited to tertiary silanes. nih.govacs.org More recently, earth-abundant and less toxic metals like iron have emerged as effective catalysts. Iron-β-diketiminato complexes, for example, catalyze near-complete H/D exchange for a range of primary, secondary, and tertiary hydrosilanes and siloxanes using deuterium sources like benzene-d₆ or D₂ gas. nih.govacs.org Mechanistic studies suggest that a monomeric iron-deuteride species is the active catalyst in this system. nih.gov

Ruthenium metal has also been identified as a uniquely active catalyst for H/D exchange between organosilanes and perdeuteriobenzene (C₆D₆). rsc.org This method is particularly effective for trisubstituted silanes. Furthermore, thermolysis of certain rhodium-olefin complexes in deuterated solvents like C₆D₆ leads to facile H/D exchange, incorporating deuterium into various positions on the organosilane. acs.org

The table below summarizes different catalytic systems used for H/D exchange in organosilanes.

| Catalyst System | Silane Type | Deuterium Source | Key Findings | Reference |

|---|---|---|---|---|

| Iron-β-diketiminato complexes | 1°, 2° hydrosilanes; 3° hydrosiloxanes | Benzene-d₆ | First iron-catalyzed H/D exchange of hydrosilanes; near-complete deuterium incorporation. | nih.govacs.org |

| Ruthenium metal (from RuO₂ reduction) | Trisubstituted silanes | Perdeuteriobenzene (C₆D₆) | Unique activity for H/D exchange in both alkyl and aryl positions. | rsc.org |

| Cationic Rhodium complex | Hydrosilanes | D₂ gas | Effective for H/D exchange, part of a limited group of precious metal catalysts for 1° and 2° silanes. | nih.govacs.org |

| [C₅Me₅Rh(olefin)₂] complexes | Vinylsilanes | Deuterated solvents (e.g., C₆D₆) | Thermolysis induces H/D exchange at vinylic and other positions. | acs.org |

Thermal Decomposition Pathways and Kinetics of Arylsilanes

The thermal decomposition (pyrolysis) of silanes is a complex process that is fundamental to the production of silicon-based materials. The stability and decomposition pathways are highly dependent on the structure of the silane. While specific kinetic data for the thermal decomposition of this compound is not extensively detailed in the literature, general principles derived from studies of other silanes, including arylsilanes, can provide insight.

The pyrolysis of simple silanes like monosilane (SiH₄) and disilane (B73854) (Si₂H₆) has been studied extensively. researchgate.netrsc.org The decomposition of SiH₄ typically begins at temperatures above 420-450°C and involves the initial elimination of hydrogen gas to form silylene (SiH₂), a highly reactive intermediate:

SiH₄ → SiH₂ + H₂ researchgate.net

This initial step has a high activation energy barrier. researchgate.net The silylene can then insert into other silane molecules, leading to the formation of higher-order silanes (polysilanes). These polysilanes have a lower thermal stability and decompose more readily than monosilane. researchgate.net At higher temperatures (above ~550°C), these processes lead to the deposition of silicon, which can be amorphous and hydrogenated (a-Si:H) or crystalline, depending on the conditions. researchgate.netresearchgate.net

For arylsilanes, the thermal stability is generally greater than that of simple alkylsilanes due to the strength of the silicon-aryl bond. However, at sufficiently high temperatures, they will also decompose. The decomposition of larger alkanes via cracking requires temperatures of 450 to 800°C and often uses catalysts like alumina (B75360) (Al₂O₃). youtube.com By analogy, the decomposition of arylsilanes would involve the cleavage of Si-C and C-H bonds, potentially leading to a complex mixture of products, including polycyclic aromatic hydrocarbons and silicon carbide or silicon deposits. The presence of phenyl groups suggests that resonance-stabilized radical intermediates could play a role in the decomposition mechanism. The specific kinetics would be influenced by the bond dissociation energies of the Si-C(aryl), C-C(aryl), and C-H(aryl) bonds within the this compound molecule.

Regioselectivity and Chemoselectivity in Organosilane Transformations

The silyl group in arylsilanes can exert significant control over the regioselectivity and chemoselectivity of chemical reactions. This influence stems from both steric and electronic effects of the silicon substituent.

A prominent example of regiochemical control is the use of silyl groups as "blocking groups" in electrophilic aromatic substitution and ortho-lithiation reactions. scholaris.ca In systems with a directing group for ortho-lithiation, a silyl group can be installed at the most reactive ortho position. With this site blocked, subsequent lithiation is directed to the other, initially less reactive, ortho position. After reaction with an electrophile at this second site, the silyl blocking group can often be removed, achieving a substitution pattern that would be difficult to obtain directly. scholaris.ca

The synthesis of arylsilanes itself often relies on regioselective processes. For instance, the treatment of 2-methoxybenzoic acid with s-BuLi/TMEDA results in deprotonation exclusively at the position ortho to the carboxylate group, which can then be trapped with a chlorosilane. organic-chemistry.org This demonstrates precise regiocontrol guided by a directing functional group.

Chemoselectivity is also a key feature of organosilane chemistry. The silicon-carbon bond in arylsilanes is relatively robust but can be cleaved under specific conditions, often involving fluoride ions or palladium catalysis. rsc.org This allows for reactions to be performed on other parts of the molecule while leaving the arylsilane moiety intact. For example, the oxidation of arylsilanes to phenols (a Tamao-Fleming-type oxidation) is a powerful transformation that showcases the unique reactivity of the C-Si bond. rsc.org The reaction can be performed under mild conditions and is tolerant of many other functional groups, highlighting its high chemoselectivity.

Conversely, in reactions like the Grignard formation for arylsilane synthesis, the difference in reactivity between various aryl-halogen bonds can be exploited for chemoselective synthesis. For example, an aryl bromide can be selectively converted to a Grignard reagent and subsequently silylated in the presence of a less reactive aryl fluoride on the same molecule. scholaris.ca This selectivity allows for the targeted synthesis of complex, functionalized arylsilanes.

Theoretical and Computational Studies on Organosilanes

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes like adsorption and self-assembly.

MD simulations have been instrumental in elucidating how organosilanes, the class of compounds to which (4-Methoxyphenyl)triphenylsilane belongs, adhere to metal oxide surfaces such as alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂). The primary mechanism involves the interaction of the silane's reactive group with hydroxyl (-OH) groups present on the oxide surface. mdpi.com

Reactive molecular dynamics simulations using force fields like ReaxFF can model the chemical bond formation during the grafting process. researchgate.net Studies on various alkylsilanes on hydroxylated silica show that the process begins with the silane (B1218182) molecule approaching the surface, followed by a chemical reaction. For alkoxysilanes (like trimethoxysilanes), this can occur via two main pathways: a direct condensation with a surface silanol (B1196071), or a two-step mechanism involving hydrolysis of the alkoxy group (e.g., -OCH₃) into a silanol group (-OH) first, which then condenses with the surface. researchgate.net Research on coating aluminum nanoparticles has shown that organosilanes like octadecyltriethoxysilane (B1583869) (OTES) form strong Al-O-Si linkages, enhancing their adhesion. researchgate.net The choice of solvent is also critical, as it can influence the hydrolysis and diffusion rates of the silane primer. mdpi.comresearchgate.net

Table 1: Representative Systems for Organosilane Adsorption Studies

| Organosilane Type | Substrate | Computational Method | Key Findings | Citations |

| Alkyltrimethoxysilanes | Hydroxylated Silica | Reactive MD (ReaxFF) | Modeled hydrolysis and condensation mechanisms; observed dependence of monolayer morphology on alkyl chain length. | researchgate.net |

| Various Functional Silanes | Alumina Nanofibers | Experimental (TGA, XPS) | Showed effective surface modification via reaction with hydroxyl groups, achieving uniform functional group coating. | mdpi.comresearchgate.net |

| Octadecyltriethoxysilane (OTES) | Aluminum Nanoparticles | Reactive MD & Experimental | Confirmed formation of strong Al-O-Si bonds, leading to stable surface coatings that prevent oxidation. | researchgate.net |

| n-Alkylsilanes | Silica | MD Simulations | Investigated the structure and packing of self-assembled monolayers. | researchgate.net |

Surface Stability and Adsorption of Compounds on Silane-Modified Surfaces

Once an organosilane layer is formed, its stability and structure dictate the properties of the modified surface. MD simulations are used to study the organization of these layers. Research on monofunctional silanes on silica surfaces has revealed that the structure of the monolayer is highly dependent on factors like the silane's alkyl chain length and the surface coverage. acs.org

Longer alkyl chains tend to straighten out and form more organized, densely packed structures as surface coverage increases. acs.org In contrast, the tilt angle of shorter chains appears less dependent on coverage. acs.org This organization is crucial as it governs the hydrophobicity and barrier properties of the coating. For instance, MD simulations demonstrated that a stable, hydrophobic silane layer effectively prevents water-induced hydrolysis and oxidation of the underlying substrate. researchgate.net These simulations can also predict how the modified surface interacts with other molecules, which is key for applications in chromatography and biocompatible coatings.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. It provides highly accurate information about static properties and reaction pathways.

DFT calculations are essential for determining the precise geometric and electronic structure of an organosilane once it has bonded to a surface silanol group. By solving for the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. nih.govajchem-a.comajchem-a.com

First-principles DFT calculations have been used to compute the nuclear magnetic resonance (NMR) chemical shifts of silicon atoms in various surface environments. researchgate.net These calculations help to interpret experimental solid-state NMR spectra, allowing researchers to distinguish between different types of surface sites, such as isolated (Q3) and geminal (Q2) silanols, and to confirm the nature of the covalent bond formed. researchgate.netepfl.ch For a molecule like this compound, DFT could predict how the electronic properties of the methoxy (B1213986) and phenyl groups influence the Si-O bond at the surface interface.

Table 2: DFT-Calculated vs. Experimental ²⁹Si NMR Chemical Shifts for Surface Silicon Species

| Silicon Species | Environment | Calculated δ(²⁹Si) (ppm) | Experimental δ(²⁹Si) (ppm) |

| ≡Si–OH | Isolated Silanol | -99 | -99 |

| ≡Si–H | Silane Defect | -86 | -85 |

| =Si(OH)₂ | Geminal Silanol | -85 | -89 |

| =Si(H)₂ | Geminal Silane Defect | -55 | -50 |

| Source: Adapted from first-principles DFT calculations reported in scientific literature. researchgate.net |

Energetic Analysis of Surface Modification Reactions

DFT is a powerful tool for analyzing the thermodynamics and kinetics of surface reactions. By calculating the total energy of reactants, products, and transition states, DFT can determine the reaction energies and activation barriers for the silanization process. epfl.chacs.org

Mechanistic Insights from Computational Chemistry

By combining MD and DFT methods, a comprehensive mechanistic picture of organosilane surface modification emerges. Reactive MD simulations show the dynamic sequence of events: physisorption of the silane onto the substrate, followed by the chemical reaction steps. researchgate.netresearchgate.net DFT calculations provide the crucial energetic details for each of these steps, confirming the favorability of the proposed pathway and identifying the rate-determining step. acs.orgarxiv.org

For an alkoxysilane, computational studies have clarified the mechanism where the silane's alkoxy groups first hydrolyze in the presence of surface water to form reactive silanol groups. These silanols then undergo a condensation reaction with the hydroxyl groups on the metal oxide surface, forming a stable covalent Si-O-Metal bond and releasing a water molecule. mdpi.comresearchgate.net This detailed, atom-level understanding, derived from computational chemistry, is indispensable for the rational design of new organosilane molecules and for optimizing their performance in a wide range of applications.

Understanding Enantioselectivity in Catalytic Processes

The study of enantioselectivity in catalytic processes is a cornerstone of modern synthetic chemistry. Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the origins of stereocontrol in reactions involving chiral catalysts. For a hypothetical catalytic reaction involving this compound, computational analysis would typically involve the following steps:

Modeling of Reactants, Intermediates, and Transition States: Researchers would construct three-dimensional models of all species involved in the catalytic cycle. This includes the this compound substrate, the catalyst, and any intermediates and transition states along the reaction pathway.

Energy Calculations: The relative energies of the diastereomeric transition states leading to the different enantiomers of the product would be calculated. The enantioselectivity of the reaction is determined by the energy difference between these transition states (ΔΔG‡). A larger energy difference corresponds to higher enantioselectivity.

Analysis of Non-Covalent Interactions: The interactions between the substrate, catalyst, and any other reagents are analyzed to identify the key factors that favor the formation of one enantiomer over the other. These interactions can include steric hindrance, hydrogen bonding, and π-π stacking.

While no specific studies on the enantioselective catalysis of this compound are available, the general principles of computational analysis of enantioselectivity are well-established and could be readily applied to this system.

Investigation of Halogen-Metal Exchange and SN2 Pathways in Organosilane Reactions

Halogen-metal exchange and bimolecular nucleophilic substitution (S_N2) reactions are fundamental transformations in organic and organometallic chemistry. Computational studies can provide detailed insights into the mechanisms of these reactions for organosilanes like this compound.

Halogen-Metal Exchange:

This reaction is crucial for the preparation of many organometallic reagents. Theoretical investigations of the halogen-metal exchange involving an aryl halide derivative of this compound would focus on:

Reaction Mechanism: Two primary mechanisms are often considered: a nucleophilic pathway involving an "ate-complex" and a single-electron transfer (SET) pathway involving radical intermediates. Computational modeling can help distinguish between these pathways by locating the relevant transition states and intermediates and calculating their energies.

Role of Solvent and Aggregation: The nature of the solvent and the aggregation state of the organometallic reagent can significantly influence the reaction outcome. Computational models can incorporate solvent effects and study the reactivity of different aggregate forms (e.g., monomers, dimers, tetramers) of the organometallic species.

S_N2 Pathways:

The S_N2 reaction is a fundamental substitution reaction. For an organosilane, the silicon center can be the site of nucleophilic attack. A computational study of an S_N2 reaction at the silicon atom of a derivative of this compound would typically examine:

Potential Energy Surface: The potential energy surface (PES) of the reaction would be mapped out to identify the reactants, pre-reaction complex, transition state, and product complex.

Activation Energy: The energy barrier for the reaction, known as the activation energy, would be calculated. This provides a quantitative measure of the reaction rate.

Structural and Electronic Changes: The changes in bond lengths, bond angles, and atomic charges along the reaction coordinate would be analyzed to understand the electronic rearrangements that occur during the substitution process.

Electronic Structure and Bonding Analysis (e.g., Extended Hückel Calculations)

Understanding the electronic structure and bonding in a molecule is fundamental to explaining its reactivity and physical properties. While modern DFT methods are now more common, semi-empirical methods like the Extended Hückel method have historically been important and can still provide valuable qualitative insights.

The Extended Hückel method, developed by Roald Hoffmann, is a semi-empirical quantum chemistry method that considers all valence electrons in a molecule. It is particularly useful for generating molecular orbitals and understanding bonding in a qualitative sense.

An Extended Hückel analysis of this compound would involve:

Molecular Orbital (MO) Diagram: The calculation would generate a molecular orbital diagram, showing the energy levels of the MOs and their occupancy.

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons.

Bonding Analysis: The contributions of the atomic orbitals to the molecular orbitals can be analyzed to understand the nature of the chemical bonds within the molecule, including the silicon-carbon and silicon-phenyl bonds.

While no specific Extended Hückel calculations for this compound have been reported in the literature, the principles of the method are well-documented and could be applied to gain a qualitative understanding of its electronic structure.

Advanced Applications and Research Directions of Organosilanes

Applications in Organic Synthesis Beyond Direct Compound Formation

Organosilanes, particularly those with aryl substituents, are valued for their stability and unique reactivity, which allows them to participate in a variety of synthetic transformations beyond simple protection or compound formation.

Catalytic Roles (e.g., Triarylsilanols as Catalysts for Direct Amidation)

While (4-Methoxyphenyl)triphenylsilane itself is not a direct catalyst, its corresponding silanol (B1196071), tris(4-methoxyphenyl)silanol, which can be formed via hydrolysis, fits into the class of triarylsilanols that have been identified as effective silicon-centered molecular catalysts. acs.org Research has demonstrated that triarylsilanols are the first silicon-based molecular catalysts for the direct amidation of carboxylic acids with amines. imperial.ac.uknih.govresearchgate.net This process avoids the need for stoichiometric activating agents, presenting a greener alternative for amide bond formation. nih.govdiva-portal.org

The catalytic activity is influenced by the electronic nature of the substituents on the aryl rings. Studies involving a range of electronically differentiated triarylsilanols have shown that electron-withdrawing groups, such as in tris(p-haloaryl)silanols, enhance catalytic activity compared to the parent triphenylsilanol. acs.orgnih.gov Conversely, the methoxy (B1213986) group in the (4-Methoxyphenyl) moiety is electron-donating, which would likely modulate the catalytic efficacy, potentially making it less active than its halogenated counterparts for this specific application.

The catalytic cycle is subject to product inhibition, with tertiary amides being more inhibitory than secondary amides. imperial.ac.uknih.gov Furthermore, the silanol catalyst can undergo condensation to form a catalytically inactive disiloxane, especially in the presence of more basic amines. acs.orgnih.gov

Table 1: Comparison of Triarylsilanol Catalysts in Direct Amidation

| Catalyst Precursor/Silanol | Substituent Effect | Relative Catalytic Activity | Reference |

|---|---|---|---|

| Triphenylsilane (B1312308) | Neutral (Reference) | Baseline | acs.orgnih.gov |

| Tris(p-haloaryl)silanols | Electron-withdrawing | More active than triphenylsilanol | acs.orgnih.gov |

Utilization as Reagents in Reduction and Silylation Reactions

Organosilanes containing a silicon-hydride (Si-H) bond are versatile reducing agents in organic synthesis. e-bookshelf.degelest.com By modifying the groups attached to the silicon, the character of the Si-H bond can be tailored for specific reductions. thermofishersci.in For instance, triphenylsilane is commonly used for free-radical reductions as a less toxic alternative to tri-n-butyltin hydride. thermofishersci.inmsu.edu While this compound does not possess a hydride, its structural framework is relevant. The corresponding hydride, this compound hydride, would be expected to function similarly to triphenylsilane, with the electron-donating methoxy group potentially fine-tuning the reactivity of the Si-H bond. These reagents are effective for reducing substrates that can form stable carbenium ion intermediates, such as certain alcohols, ketones, and imines, typically in the presence of an acid. thermofishersci.in

In the context of silylation, this compound is not a typical silylating agent because it lacks a reactive leaving group like a halide or an amine. thermofishersci.in However, tetra-arylsilanes can participate in coupling reactions. For example, in Hiyama-type cross-coupling reactions, organosilanes can act as nucleophilic partners with organic halides, a process activated by a fluoride (B91410) source or a strong base. thermofishersci.innih.gov This converts the stable organosilane into a more reactive hypercoordinate silicate (B1173343) intermediate that facilitates transmetalation to a palladium catalyst. thermofishersci.innih.gov

Role as Precursors for Complex Chemical Architectures and Functionalized Molecules

The stability and low toxicity of organosilanes make them excellent precursors for building complex molecular structures. nih.govsigmaaldrich.com this compound can serve as a stable precursor that introduces the triphenylsilyl or the 4-methoxyphenyl (B3050149) group into a target molecule through reactions like the Hiyama coupling. thermofishersci.in This allows for the construction of intricate architectures where the silicon moiety can be retained for its steric or electronic properties or cleaved at a later stage.

The use of organosilanes as precursors extends to the synthesis of functionalized mesoporous materials, where organo-silane precursors are used to impart specific functionalities to silica (B1680970) frameworks. nih.gov While typically requiring hydrolyzable groups, arylsilanes can be incorporated to modify the chemical properties of the resulting material. The presence of the 4-methoxyphenyl group offers a site for further chemical modification, potentially through electrophilic aromatic substitution or cleavage of the ether to a phenol, thereby creating a new functional handle on the molecule or a resulting material.

Materials Science and Surface Chemistry

In materials science, organosilanes are critical for modifying surfaces and improving the interface between different materials.

Surface Modification and Functionalization of Inorganic Substrates

The primary method for surface modification with organosilanes involves the hydrolysis of alkoxy groups (e.g., methoxy, ethoxy) to silanols (Si-OH), which then condense with hydroxyl groups on inorganic substrates like silica, glass, or metal oxides to form stable covalent Si-O-Substrate bonds. mdpi.comresearchgate.net

This compound lacks these hydrolyzable alkoxy groups. Its four carbon-silicon bonds are highly stable and not susceptible to hydrolysis under typical conditions. nih.gov Therefore, it cannot be used as a traditional silane (B1218182) coupling agent for covalently bonding to inorganic surfaces. However, it can be used to modify surfaces through non-covalent interactions (physisorption). Its large, hydrophobic aryl groups can impart a hydrophobic character to a surface, and it can be incorporated into polymer coatings or films that are then applied to substrates. bohrium.com Such coatings can serve as protective layers or alter the surface energy of the material. nih.gov

Table 2: Comparison of Silane Types for Surface Modification

| Silane Type | This compound | Alkoxy- or Chlorosilanes (e.g., MPTMS) |

|---|---|---|

| Bonding to Inorganic Substrate | Physisorption (non-covalent) | Covalent (Si-O-Substrate) |

| Prerequisite for Reaction | None | Water for hydrolysis |

| Typical Application | Component in hydrophobic coatings | Covalent surface functionalization, adhesion promotion |

| Key Structural Feature | Four stable Si-C bonds | One or more hydrolyzable Si-X bonds (X=OR, Cl) |

Adhesion Promotion in Polymer/Metal and Polymer/Ceramic Interfaces

The role of organosilanes as adhesion promoters is a cornerstone of composite materials technology. researchgate.netsilsource.com Effective adhesion promoters are bifunctional molecules that chemically bridge the interface between an inorganic filler or substrate and an organic polymer matrix. nih.govsinosil.comdtic.mil For example, 3-methacryloxypropyltrimethoxysilane (MPTMS) has methoxy groups that bind to a glass surface and a methacrylate (B99206) group that copolymerizes with the resin matrix. nih.gov

This compound does not fit this bifunctional model. Lacking both a hydrolyzable group to bind to the inorganic phase and a reactive functional group to crosslink with a polymer matrix, its utility as a primary adhesion promoter is limited. silsource.com However, it could function as an additive or co-monomer within the polymer matrix itself. Its bulky, rigid structure could modify the mechanical properties of the polymer at the interface, such as its modulus or thermal stability. Furthermore, its aromatic nature could promote favorable interactions (e.g., pi-stacking) with certain polymer backbones or other additives at the interface, indirectly influencing adhesion. nih.gov

Formation and Characterization of Self-Assembling Monolayers

Self-assembling monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. The formation of SAMs based on organosilanes, particularly on hydroxylated surfaces like silicon oxide, is a robust method for surface modification. While specific research on the formation of self-assembling monolayers using this compound is not extensively documented in publicly available literature, the general principles of silane SAM formation provide a framework for understanding how such a process would occur.

The process of silanization involves the adsorption, self-assembly, and covalent binding of silane molecules to a surface, creating a densely packed monolayer. arxiv.orgmpg.de This is typically achieved by reacting surface silanol groups (Si-OH) with organosilanes that possess a reactive headgroup, such as a chlorosilane or alkoxysilane. The reaction results in the formation of stable Si-O-Si bonds, covalently linking the organic molecule to the substrate. arxiv.orgresearchgate.net

For a molecule like this compound to form a SAM, it would typically first need to be functionalized with reactive groups, such as alkoxy or chloro groups, on the silicon atom. For instance, a precursor like trimethoxy(4-methoxyphenyl)silane (B1356269) could be used. The formation process generally follows these steps:

Substrate Preparation: The substrate (e.g., silicon wafer, glass) is cleaned and hydroxylated, often using a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide), to create a high density of Si-OH groups on the surface. nist.gov

Hydrolysis: In the presence of trace amounts of water, the reactive groups on the silane (e.g., methoxy groups) hydrolyze to form silanol intermediates (-Si(OH)₃).

Adsorption and Condensation: These silanol intermediates adsorb onto the hydroxylated surface and undergo condensation reactions, forming covalent Si-O-Si bonds with the substrate.

Lateral Polymerization: Adjacent silane molecules on the surface can also undergo condensation with each other, forming a cross-linked siloxane network that adds to the stability and ordering of the monolayer. nist.gov

The quality and packing of the resulting SAM are influenced by several factors, including the cleanliness of the substrate, the concentration of the silane solution, reaction time, temperature, and the presence of water. arxiv.orgnist.gov Anhydrous solvents are often used during the deposition to control the hydrolysis and prevent premature polymerization in the solution. researchgate.net

Characterization of Silane SAMs: The successful formation and quality of silane SAMs are assessed using a variety of surface analysis techniques.

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Measures the surface wettability, which indicates the hydrophobicity or hydrophilicity of the terminal groups of the SAM and provides information on the completeness and order of the monolayer. nih.gov |

| Ellipsometry | Determines the thickness of the monolayer with sub-nanometer precision, which can be compared to the theoretical molecular length to assess molecular orientation. researchgate.netrsc.org |

| Atomic Force Microscopy (AFM) | Provides topographical images of the surface, revealing the uniformity, smoothness, and presence of any aggregates or defects in the monolayer. researchgate.netnih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition and chemical bonding states of the atoms within the SAM and at the substrate interface, verifying the covalent attachment. rsc.orgnih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Specifically, Attenuated Total Reflectance (ATR-FTIR) or Reflection-Absorption Infrared Spectroscopy (IRRAS) can identify the characteristic vibrational modes of the functional groups within the assembled molecules and give insights into their orientation and packing density. rsc.orgakdeniz.edu.tr |

While detailed studies on SAMs from this compound are sparse, the robust methodologies developed for other functionalized silanes provide a clear path for its potential application in surface engineering. arxiv.orgrsc.org

Development of Advanced Optoelectronic Materials (e.g., Host Materials for Phosphorescent Organic Light-Emitting Diodes)

Organosilanes, particularly those incorporating bulky, rigid structures like the triphenylsilane group, have emerged as critical components in the development of advanced optoelectronic materials. They are especially valued as host materials for phosphorescent organic light-emitting diodes (PhOLEDs) due to their unique electronic and physical properties.

In a PhOLED, a phosphorescent dopant (guest) is dispersed within a host material. The host material plays a crucial role in facilitating charge transport and transferring energy to the guest emitter. An ideal host material should possess a high triplet energy to effectively confine the triplet excitons on the guest molecule, preventing energy loss through non-radiative pathways.